molecular formula C14H19ClFN3O B15112215 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Katalognummer: B15112215
Molekulargewicht: 299.77 g/mol
InChI-Schlüssel: LGWGHNFWYONQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a fluoroethyl substituent at the 2-position, a methyl group at the 4-position, and a 4-methoxyphenylmethylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The fluorine atom in the fluoroethyl group likely improves metabolic stability and membrane permeability, while the 4-methoxyphenyl group may influence receptor binding affinity .

Eigenschaften

Molekularformel

C14H19ClFN3O

Molekulargewicht

299.77 g/mol

IUPAC-Name

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-9-17-18(8-7-15)14(11)16-10-12-3-5-13(19-2)6-4-12;/h3-6,9,16H,7-8,10H2,1-2H3;1H

InChI-Schlüssel

LGWGHNFWYONQHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)OC.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and methoxyphenyl groups. The final step involves the formation of the hydrochloride salt.

    Preparation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluoroethyl and methoxyphenyl groups contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
2-(2-Fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine HCl Pyrazole 2-(2-Fluoroethyl), 4-methyl, N-(4-methoxyphenyl)methyl ~278.7 (base) + 36.46 (HCl) Enhanced solubility via HCl salt; fluorinated side chain for metabolic stability
2-(2-Fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine HCl Pyrazole 2-(2-Fluoroethyl), 4-methyl, N-(2-methylpyrazol-3-yl)methyl ~263.7 (base) + 36.46 (HCl) Pyrazole-pyrazole linkage; potential for intramolecular hydrogen bonding
Tamsulosin Hydrochloride Propan-2-amine (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl] 444.97 α1-Adrenoceptor antagonist; 4-methoxyphenyl enhances selectivity
Imp. F(EP) Hydrochloride Ethanamine Cyclohexenyl, 4-methoxyphenyl, dimethylamino ~324.3 (base) + 36.46 (HCl) Cyclohexenyl group introduces steric bulk; used as a reference standard
HS-10296 Hydrochloride Acrylamide Pyrimidine, cyclopropylindole, 4-methoxyphenyl 562.11 Kinase inhibitor candidate; acrylamide for covalent binding

Physicochemical and Pharmacological Comparisons

Fluorinated Side Chains

The fluoroethyl group in the target compound reduces metabolic oxidation compared to ethyl or chlorinated analogues, as seen in ’s pyrazole derivatives. Fluorine’s electronegativity also enhances dipole interactions in receptor binding . In contrast, chlorophenyl-containing compounds (e.g., ’s pyridine derivatives) exhibit higher lipophilicity but may face toxicity concerns .

4-Methoxyphenyl Substituents

The 4-methoxyphenylmethyl group in the target compound shares structural similarity with Tamsulosin Hydrochloride (), where the methoxy group improves selectivity for α1-adrenoceptors by forming hydrogen bonds with serine residues in the binding pocket . However, in Imp. F(EP) Hydrochloride (), the 4-methoxyphenyl group is paired with a cyclohexenyl moiety, which increases steric hindrance and reduces aqueous solubility compared to the target compound’s pyrazole core .

Pyrazole vs. Heterocyclic Cores

Pyrazole-based compounds (e.g., and target) generally exhibit higher metabolic stability than imidazo[1,2-α]pyridines () due to reduced aromatic oxidation. However, imidazo[1,2-α]pyridines may offer stronger π-π stacking interactions in enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step processes, including alkylation, condensation, and salt formation. Key steps include:

  • Alkylation : Reacting 4-methylpyrazol-3-amine with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoroethyl group .
  • Schiff Base Formation : Condensation of the intermediate with 4-methoxybenzaldehyde, followed by reduction (e.g., NaBH₄) to form the secondary amine .
  • Hydrochloride Salt Formation : Treatment with HCl in a polar aprotic solvent (e.g., ethanol) to improve crystallinity and stability .
    Optimization requires monitoring reaction temperature (60–80°C for alkylation) and solvent selection (e.g., DMF for nucleophilic substitution, chloroform for condensation) to maximize yield (>70%) and purity (>95%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of the methoxyphenyl (δ 3.8 ppm for OCH₃), fluoroethyl (δ 4.5–4.7 ppm for CH₂F), and pyrazole protons .
  • X-ray Crystallography : Resolve the crystal structure to validate the connectivity of the pyrazole core, fluoroethyl chain, and methoxyphenyl group. Compare bond lengths and angles with analogous pyrazole derivatives (e.g., C–N bond: ~1.34 Å) .
  • Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) at m/z 322.1 (calculated for C₁₅H₁₉FN₃O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare analogs with varying fluorine positions (e.g., 3-fluoroethyl vs. 4-fluorophenyl) and measure their binding affinity to target receptors (e.g., GPCRs or kinases) .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to compare IC₅₀ values. For example, fluorine’s electronegativity may enhance hydrogen bonding with active sites, improving potency by 2–3-fold compared to non-fluorinated analogs .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze fluorine’s role in ligand-receptor interactions. Focus on electrostatic potential maps and van der Waals contacts .

Q. How should researchers resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

  • Controlled Solubility Studies : Test solubility in buffered solutions (pH 1.2–7.4) and solvents (DMSO, ethanol) using UV-Vis spectroscopy. For instance, solubility in PBS (pH 7.4) may decrease by 40% compared to DMSO due to ionized hydrochloride salt .
  • Statistical Analysis : Apply ANOVA to assess variability between replicates (p < 0.05). If discrepancies persist, validate via HPLC with a refractive index detector to rule out impurities .
  • Environmental Factors : Document temperature (25°C vs. 37°C) and ionic strength, which can alter solubility by >20% .

Q. What experimental design principles apply to pharmacological testing of this compound in vivo?

Methodological Answer:

  • Dose-Response Studies : Use a randomized block design with 4–6 dose groups (e.g., 1–50 mg/kg) to establish efficacy and toxicity thresholds. Include positive/negative controls (e.g., saline and reference drugs) .
  • Pharmacokinetic Profiling : Collect plasma samples at timed intervals (0–24 hrs) post-administration. Calculate AUC and half-life (t₁/₂) via non-compartmental analysis (WinNonlin software) .
  • Tissue Distribution : Utilize LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) and correlate with efficacy/toxicity endpoints .

Methodological Challenges

Q. How can researchers optimize reaction conditions to minimize byproducts during fluoroethylation?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., di-alkylated products). Adjust stoichiometry (1:1.2 amine:alkylating agent) to favor mono-substitution .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (water:CH₂Cl₂) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound at >98% purity .

Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

  • Model Comparison : Test the compound in 2D monolayers (e.g., HepG2) and 3D spheroids. Note that 3D models often show reduced cytotoxicity (e.g., IC₅₀ 25 μM vs. 10 μM in 2D) due to diffusion barriers .
  • Mechanistic Studies : Use fluorescence microscopy (e.g., Calcein-AM/PI staining) to assess penetration depth and apoptosis markers (caspase-3 activation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.